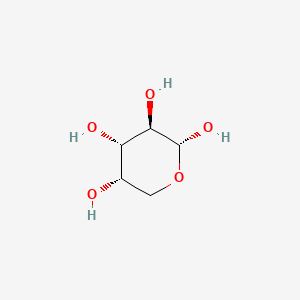

alpha-L-arabinopyranose

Vue d'ensemble

Description

L’Alpha-L-Arabinose est un sucre pentose naturel, un monosaccharide contenant cinq atomes de carbone. Il est généralement présent dans la fraction d’hémicellulose des parois cellulaires végétales, en particulier sous forme d’arabinoxylanes et de pectines . Ce sucre joue un rôle essentiel dans la structure et la fonction des parois cellulaires végétales et a diverses applications en biotechnologie et dans l’industrie.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’Alpha-L-Arabinose peut être synthétisé par hydrolyse des arabinoxylanes, qui sont des polysaccharides hémicellulosiques. Le processus d’hydrolyse implique l’utilisation d’enzymes telles que les alpha-L-arabinofuranosidases, qui clivent les liaisons alpha-L-arabinofuranosidiques dans les arabinoxylanes . Les conditions optimales pour ces enzymes sont généralement autour de pH 6,0 et 50 °C .

Méthodes de production industrielle

La production industrielle de l’Alpha-L-Arabinose implique souvent l’extraction à partir de biomasse agricole, comme les fibres de maïs ou la pulpe de betterave sucrière. Le processus comprend le prétraitement de la biomasse, l’hydrolyse enzymatique et la purification du sucre obtenu . Une méthode alternative implique l’utilisation de souches de levures capables de métaboliser sélectivement d’autres sucres mais pas l’Alpha-L-Arabinose, ce qui permet sa purification .

Analyse Des Réactions Chimiques

Enzymatic Hydrolysis of Glycosidic Bonds

Alpha-L-arabinopyranosidases catalyze the hydrolysis of α-linked arabinopyranoside residues in glycoconjugates and polysaccharides. Key substrates and enzyme characteristics include:

Hydrolysis of Synthetic Substrates

-

p-Nitrophenyl-α-L-arabinopyranoside (pNP-α-L-Arap) :

-

Bifidobacterium longum GH42 α-L-arabinopyranosidase (BlArap42B) exhibits a k<sub>cat</sub> of 160 s<sup>−1</sup> and K<sub>m</sub> of 3.4 mM for this substrate .

-

Ginseng α-L-arabinopyranosidase (310 kDa tetramer) shows optimal activity at pH 5.5–6.0 and 40°C, with inhibition by Cu<sup>2+</sup> and p-chlormercuryphenylsulfonic acid (thiol-group modifiers) .

-

Natural Substrate Specificity

-

Ginsenoside Rb2 :

-

Arabinogalactan-Proteins (AGPs) :

Metabolic Conversion to Rare Sugars

Alpha-L-arabinopyranose serves as a precursor in enzymatic pathways producing rare sugars like L-ribose:

Rhamnogalacturonan II (RG-II)

-

RG-II side chains incorporate α-L-arabinopyranose residues linked to β-L-arabinofuranose, contributing to cell wall rigidity .

Arabinan Side Chains

-

In rhamnogalacturonan I, α-L-arabinopyranose forms part of branched arabinan structures, influencing polysaccharide solubility .

Microbial Utilization and Virulence Regulation

In pathogens like Escherichia coli O157:H7, α-L-arabinopyranose metabolism intersects with virulence:

AraBAD Operon Activation

-

Arabinose metabolism via AraBAD enzymes enhances expression of the locus of enterocyte effacement (LEE) type III secretion system (T3SS), critical for host colonization .

-

Deletion of araBAD abolishes T3SS upregulation, confirming metabolic coupling to virulence .

Transport Systems

-

Shewanella sp. ANA-3 utilizes ABC transporter GafABCD for α-L-arabinofuranose uptake, which mutarotates to pyranose intracellularly .

Inhibitor Design and Enzyme Targeting

Mechanism-based inhibitors exploit α-L-arabinopyranosidase conformational dynamics:

Covalent Inhibitors

-

Epoxide inhibitors (e.g., 1 and 6 ) target GH51 and GH54 α-L-arabinofuranosidases by mimicking the transition state during glycosidic bond cleavage .

-

Compound 6 shows k<sub>inact</sub>/K<sub>I</sub> values of 3,900 M<sup>−1</sup>s<sup>−1</sup> for Aspergillus niger AnAbfA, highlighting potency .

This compound’s reactivity spans hydrolytic, metabolic, and regulatory roles, underpinning its significance in both plant biology and microbial pathogenesis. Advances in enzyme kinetics and inhibitor design continue to elucidate its biochemical versatility, offering pathways for therapeutic and biotechnological applications.

Applications De Recherche Scientifique

Biotechnology Applications

Enzymatic Hydrolysis of Hemicellulose

α-L-arabinopyranose plays a crucial role in the enzymatic hydrolysis of hemicellulose, a major component of lignocellulosic biomass. The presence of arabinose residues in polysaccharides inhibits the hydrolysis process, necessitating the use of specific enzymes such as α-L-arabinofuranosidases (ARA) to enhance sugar release. These enzymes can effectively degrade arabinose-containing polysaccharides, thus facilitating the conversion of biomass into fermentable sugars for biofuel production and other biotechnological applications .

Table 1: Enzymatic Activity of α-L-Arabinofuranosidases

| Enzyme Source | Specific Activity (μmol/min/mg) | Optimal pH | Optimal Temperature (°C) |

|---|---|---|---|

| Pichia pastoris | 8.81 | 5.5-6.0 | 40 |

| Thermobacillus xylanilyticus | 6.46 | 4.5 | 45 |

| Bacillus subtilis | Variable | Variable | Variable |

Biotransformation of Ginsenosides

α-L-arabinopyranose is also involved in the biotransformation of ginsenosides, which are bioactive compounds found in ginseng. Research indicates that α-L-arabinopyranosidases can convert ginsenoside Rc into Rd, enhancing their therapeutic efficacy. This process is valuable in pharmaceutical applications, particularly for developing drugs with improved bioavailability and potency .

Pharmaceutical Applications

Antiviral Drug Development

L-arabinose derivatives, including α-L-arabinopyranose, have been utilized in the synthesis of antiviral drugs. Notably, two drugs—Clevudine and Telbivudine—employ L-arabinose as a raw material to inhibit hepatitis B virus replication without affecting mitochondrial functions. These drugs exemplify the potential of α-L-arabinopyranose in pharmaceutical formulations aimed at treating viral infections .

Table 2: Pharmaceutical Products Utilizing L-Arabinose

| Drug Name | Target Virus | Clinical Phase |

|---|---|---|

| Clevudine | Hepatitis B | Phase III |

| Telbivudine | Hepatitis B | Phase III |

Food Science Applications

Functional Food Ingredients

α-L-arabinopyranose is recognized for its potential as a functional food ingredient due to its prebiotic properties. It can promote gut health by selectively stimulating beneficial gut microbiota, thereby enhancing digestive health and overall well-being .

Table 3: Prebiotic Effects of α-L-Arabinopyranose

| Study Reference | Prebiotic Effect Observed |

|---|---|

| Increased bifidobacteria populations | |

| Enhanced short-chain fatty acid production |

Case Studies

Case Study 1: Industrial Enzyme Production

A study conducted on the production of α-L-arabinofuranosidase from engineered Pichia pastoris demonstrated enhanced enzyme yield and activity through genetic modifications. This advancement has implications for industrial biomass processing, where efficient hydrolysis is crucial for biofuel production .

Case Study 2: Ginsenoside Conversion Efficiency

Research on the efficiency of different α-L-arabinofuranosidases in converting ginsenoside Rc to Rd revealed significant variations in catalytic activity among enzyme variants. The findings suggest that specific enzyme engineering could optimize this biotransformation process for pharmaceutical applications .

Mécanisme D'action

L’Alpha-L-Arabinose exerce ses effets par divers mécanismes :

Inhibition de l’absorption du saccharose : Il entre en compétition avec le saccharose pour l’absorption dans l’intestin, réduisant ainsi l’absorption globale du saccharose.

Amélioration de la résistance à l’insuline : Il module le métabolisme du glucose et les voies de signalisation de l’insuline.

Réduction des triglycérides sériques : Il influence le métabolisme lipidique, ce qui entraîne une réduction des taux de triglycérides.

Comparaison Avec Des Composés Similaires

Composés similaires

D-Arabinose : Un stéréoisomère de l’Alpha-L-Arabinose, généralement présent dans la nature, mais moins abondant que la forme L.

Unicité

L’Alpha-L-Arabinose est unique en raison de son rôle spécifique dans la structure des parois cellulaires végétales et de ses diverses applications en biotechnologie et dans l’industrie. Sa capacité à inhiber l’absorption du saccharose et à améliorer la santé métabolique le différencie davantage des autres composés similaires .

Activité Biologique

Alpha-L-arabinopyranose is a monosaccharide that plays a significant role in various biological processes, particularly in plant cell wall composition and microbial metabolism. This article delves into its biological activity, highlighting its enzymatic interactions, effects on gut microbiota, and potential health benefits.

Structure and Properties

This compound is characterized by its alpha configuration at the anomeric position. It is an enantiomer of alpha-D-arabinopyranose and has the molecular formula CHO . Its structural characteristics influence its reactivity and interactions with enzymes.

Enzymatic Activity

Enzymes Involved:

- Alpha-L-arabinopyranosidases : These enzymes hydrolyze alpha-L-arabinopyranoside, releasing L-arabinose. They are part of the glycoside hydrolase family (GH42), which has been shown to have significant activity against various substrates including plant glycosides .

Purification and Characterization:

- A study reported the purification of an alpha-L-arabinopyranosidase from human gut microbiota, which exhibited a specific activity of 8.81 μmol/min/mg. The enzyme was found to be most active at pH 5.5 to 6.0 and 40°C .

- Another enzyme, BlArap42B, demonstrated high specificity for alpha-L-arabinopyranoside, with Michaelis-Menten kinetics showing and .

| Enzyme | Specific Activity (μmol/min/mg) | Optimal pH | Optimal Temperature (°C) |

|---|---|---|---|

| Alpha-L-arabinopyranosidase | 8.81 | 5.5 - 6.0 | 40 |

| BlArap42B | Not specified | Not specified | Not specified |

Role in Gut Microbiota

This compound is metabolized by certain gut bacteria, which utilize it as a carbon source. This interaction is crucial for maintaining microbial diversity and gut health. The presence of this sugar can influence the composition of gut microbiota, promoting the growth of beneficial bacteria that can enhance digestion and nutrient absorption .

Health Implications

Research suggests that dietary fibers containing this compound may have prebiotic effects, supporting gut health by fostering beneficial microbial populations. Additionally, its metabolic products may contribute to anti-inflammatory responses and improved gut barrier function .

Case Studies

- Microbial Metabolism : A study highlighted how specific bacterial strains in the human gut utilize this compound for energy, leading to increased production of short-chain fatty acids (SCFAs), which are beneficial for colon health .

- Enzymatic Activity : Research on purified enzymes demonstrated their effectiveness in breaking down complex carbohydrates in dietary fibers, suggesting potential applications in food processing and digestive health supplements .

Propriétés

IUPAC Name |

(2R,3R,4S,5S)-oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-QMKXCQHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315713 | |

| Record name | α-L-Arabinopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7296-55-1 | |

| Record name | α-L-Arabinopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7296-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-L-Arabinopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | α-L-Arabinopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-L-ARABINOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UO2PIV2K4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.